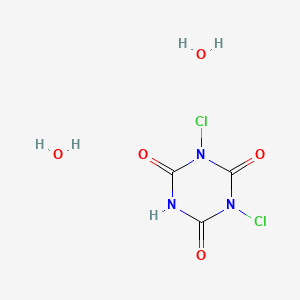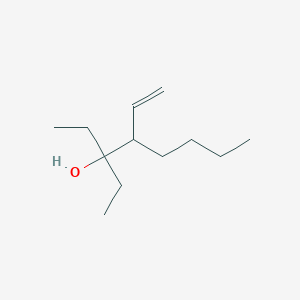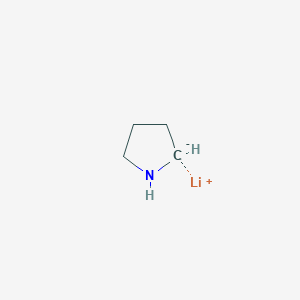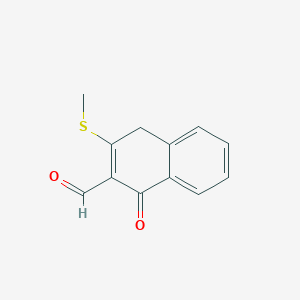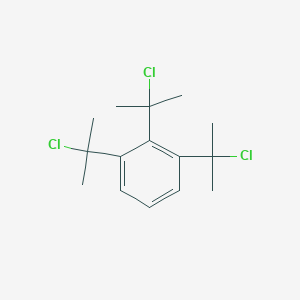
1,2,3-Tris(2-chloropropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(2-chloropropan-2-yl)benzene is a chemical compound with the molecular formula C15H21Cl3. It is characterized by the presence of three 2-chloropropan-2-yl groups attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1,2,3-Tris(2-chloropropan-2-yl)benzene typically involves the alkylation of benzene with 2-chloropropane under specific reaction conditions. The process can be carried out using a Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2,3-Tris(2-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloropropan-2-yl groups can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, resulting in the formation of benzylic alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming the corresponding hydrocarbons.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Tris(2-chloropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their structure and function.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Tris(2-chloropropan-2-yl)benzene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in modifications to their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1,2,3-Tris(2-chloropropan-2-yl)benzene can be compared with other similar compounds, such as 1,3,5-Tris(2-chloropropan-2-yl)benzene and 1,2,4-Tris(2-chloropropan-2-yl)benzene. These compounds share similar structural features but differ in the positions of the 2-chloropropan-2-yl groups on the benzene ring. The unique arrangement of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar Compounds
- 1,3,5-Tris(2-chloropropan-2-yl)benzene
- 1,2,4-Tris(2-chloropropan-2-yl)benzene
- This compound
Propriétés
Numéro CAS |
303108-14-7 |
|---|---|
Formule moléculaire |
C15H21Cl3 |
Poids moléculaire |
307.7 g/mol |
Nom IUPAC |
1,2,3-tris(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C15H21Cl3/c1-13(2,16)10-8-7-9-11(14(3,4)17)12(10)15(5,6)18/h7-9H,1-6H3 |
Clé InChI |
MLMSLISKKHDEOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=CC=C1)C(C)(C)Cl)C(C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


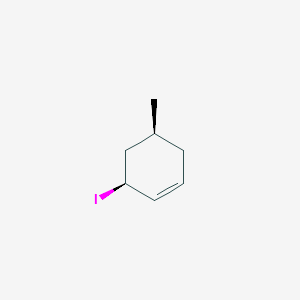
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)

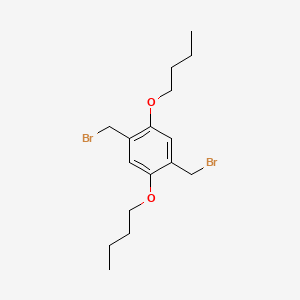
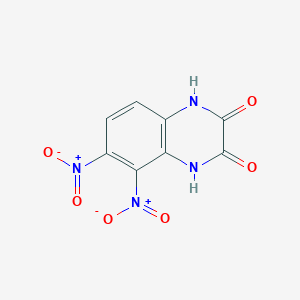
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

